molecular formula C19H19ClN2O5S2 B2822724 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-28-6

4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide

Cat. No. B2822724
CAS RN: 941901-28-6
M. Wt: 454.94
InChI Key: ZAFSYUKAKRGBAK-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antiproliferative Activity

Sulfonamide derivatives, including structures similar to 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide, have been investigated for their antiproliferative properties. For instance, a study highlights the synthesis of various sulfonamide derivatives, demonstrating significant cytotoxic activity against human cell lines such as lung carcinoma (A-549) and liver carcinoma (HepG2). One compound, featuring a 4-chlorophenyl moiety, exhibited notable cytotoxic activity against the A-549 cell line, indicating the potential of such compounds in cancer treatment strategies (Abd El-Gilil, 2019). Another compound, demonstrating the highest proapoptotic activity among synthesized derivatives on melanoma cell lines, indicated potential as an anticancer agent (Yılmaz et al., 2015).

Antimicrobial Activity

Sulfonamide derivatives have also shown promising results in antimicrobial studies. Compounds with a 4-chlorophenyl moiety exhibited significant antimicrobial activity, outperforming reference drugs in some cases. This suggests their potential in developing new antimicrobial agents (Abd El-Gilil, 2019). Another study synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which displayed noteworthy activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii (Krátký et al., 2012).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S2/c1-26-14-9-10-15(27-2)18-17(14)22-19(28-18)21-16(23)4-3-11-29(24,25)13-7-5-12(20)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFSYUKAKRGBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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